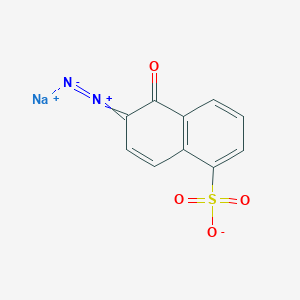
(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester
Übersicht
Beschreibung
(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxy group attached to the second carbon of the amino acid backbone, with a methyl ester functional group at the carboxylic acid end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-benzyloxy-2-aminopropanoic acid methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a suitable protecting group, such as a carbamate or a benzyl group.
Formation of the Benzyloxy Group: The hydroxyl group is introduced at the second carbon through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst, such as sulfuric acid or hydrochloric acid.
Deprotection: The protecting group on the amino group is removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: (2R)-3-benzyloxy-2-aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein-ligand binding assays.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (2R)-3-benzyloxy-2-aminopropanoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity to these targets, while the amino and ester groups facilitate interactions through hydrogen bonding and hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-benzyloxy-2-aminopropanoic acid: Lacks the methyl ester group, which may affect its solubility and reactivity.
(2R)-3-hydroxy-2-aminopropanoic acid methyl ester: Lacks the benzyloxy group, which may reduce its binding affinity to certain targets.
(2R)-3-benzyloxy-2-aminopropanoic acid ethyl ester: Similar structure but with an ethyl ester group, which may alter its pharmacokinetic properties.
Uniqueness
(2R)-3-benzyloxy-2-aminopropanoic acid methyl ester is unique due to the presence of both the benzyloxy and methyl ester groups, which confer specific chemical and biological properties. These functional groups enhance its utility in various applications, making it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
methyl (2R)-2-amino-3-phenylmethoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLKHOKTUJSLDD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](COCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Prop-2-ynyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1367498.png)








![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)
![2-chloro-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1367519.png)

